molecular formula C21H22ClNO9 B125286 Zomepirac glucuronide CAS No. 75871-31-7

Zomepirac glucuronide

Número de catálogo: B125286
Número CAS: 75871-31-7
Peso molecular: 467.9 g/mol
Clave InChI: FNGKIZYZSHHXJZ-ZFORQUDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was once marketed under the brand name Zomax. Zomepirac was withdrawn from the market due to its association with severe anaphylactic reactions. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that involves the conjugation of glucuronic acid to zomepirac. This compound is of significant interest due to its reactivity and potential implications in drug safety and toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zomepirac glucuronide can be synthesized in vitro using UDPGA-fortified microsomes. The process involves the incubation of zomepirac with uridine 5’-diphosphoglucuronic acid (UDPGA) in the presence of microsomes, which contain the necessary enzymes for glucuronidation. The reaction is typically carried out at a physiological pH of 7.4 and monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS) to track the formation of the glucuronide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale enzymatic glucuronidation processes. These processes utilize bioreactors containing microsomes or recombinant enzymes to facilitate the conjugation of glucuronic acid to zomepirac. The product is then purified using chromatographic techniques to obtain the desired glucuronide .

Análisis De Reacciones Químicas

Formation and Structural Characteristics

Zomepirac glucuronide (C21_{21}H22_{22}ClNO9_9) is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of zomepirac with glucuronic acid . Its structure includes a labile ester bond at the 1-O-β position of the glucuronic acid moiety, rendering it chemically reactive .

Acyl Migration and Hydrolysis

  • pH-Dependent Instability : At physiological pH (7.4), this compound undergoes rapid degradation via acyl migration (intramolecular transesterification) to form 2-, 3-, and 4-O-acyl isomers . These isomers are not substrates for β-glucuronidase and exhibit distinct reactivity .

  • Half-Life : The half-life of the 1-O-β isomer in phosphate buffer (pH 7.4, 37°C) is 27 minutes , while maximum stability occurs at pH 2 .

Table 1: Stability of this compound Under Different Conditions

ConditionHalf-LifeKey Observations
pH 7.4, 37°C27 minRapid acyl migration to isomers
pH 2.0>24 hMinimal degradation
Presence of human serum albumin2 h15–20% covalent binding observed

Covalent Binding Mechanisms

  • Nucleophilic Displacement : The carbonyl carbon of the acyl glucuronide reacts with nucleophilic residues (-NH2_2, -SH) on proteins, forming covalent adducts .

  • Glycation via Schiff Base Formation : The open-chain aldehyde form of glucuronic acid reacts with lysine residues, leading to Amadori rearrangements .

Key Findings:

  • In Vitro : Incubation with human serum albumin resulted in 15–20% irreversible binding after 2 hours .

  • In Vivo : Covalent binding correlated with plasma exposure (AUC) of this compound in human volunteers . Probenecid coadministration increased adduct formation by reducing renal clearance .

Glutathione Adduct Formation

This compound reacts with glutathione (GSH) in vitro, forming conjugates detected via LC/MS/MS . This suggests potential bioactivation through oxidative pathways, though GSH adducts are not observed with stable acyl glucuronides .

Tubulin Modification

This compound and its isomers covalently modify α/β-tubulin, inhibiting microtubule assembly (IC50_{50} ≈ 1 mM) .

Renal Toxicity

  • Accumulation of this compound in murine kidneys caused oxidative stress (↓ GSH/GSSG ratio, ↑ malondialdehyde) and histopathological changes (vacuolation, inflammation) .

  • Toxicity was mitigated by the antioxidant tempol, implicating reactive oxygen species in injury mechanisms .

Immunological Reactions

Covalent adducts with plasma proteins (e.g., albumin) are hypothesized to trigger immune responses, contributing to zomepirac’s withdrawal from the market .

Comparative Reactivity Among Acyl Glucuronides

This compound is classified as highly reactive, alongside withdrawn drugs like ibufenac, due to:

  • Short half-life (<1 h at pH 7.4) .

  • Significant covalent binding to proteins .

  • Formation of GSH adducts .

Table 2: Reactivity Comparison of Selected Acyl Glucuronides

DrugHalf-Life (pH 7.4)Covalent Binding (%)GSH Adducts Formed
Zomepirac27 min 15–20 Yes
Diclofenac1.3 h 5–10 No
Ibuprofen2.5 h <5 No

Aplicaciones Científicas De Investigación

Metabolic Pathways and Pharmacokinetics

Zomepirac is primarily metabolized in the liver to form zomepirac acyl glucuronide (ZAG), which is a reactive metabolite. The formation of ZAG occurs via glucuronidation, a phase II metabolic process that typically serves to detoxify drugs. However, acyl glucuronides can exhibit electrophilic reactivity, leading to potential toxicity. Studies indicate that ZAG can accumulate in plasma and bind irreversibly to proteins, raising concerns about its safety profile .

Key Findings:

  • Zomepirac glucuronide is formed through UDP-glucuronosyltransferase-mediated metabolism.
  • Its pharmacokinetics can be altered in patients with liver disease, affecting drug clearance rates significantly .

Toxicological Implications

Research has demonstrated that this compound can covalently modify proteins such as tubulin, impacting microtubule assembly. This modification can lead to cellular dysfunction and has been linked to renal toxicity observed in animal models. A notable study established a mouse model to investigate renal injury induced by zomepirac, revealing that ZAG plays a critical role in this toxicity .

Toxicity Mechanisms:

  • ZAG forms covalent adducts with microtubular proteins, inhibiting their assembly and function.
  • The binding of ZAG to plasma proteins like albumin occurs irreversibly and is influenced by pH and time .

Clinical Case Studies

Several clinical studies have investigated the effects of zomepirac and its glucuronide on patients with varying degrees of liver function. One study assessed the pharmacokinetics of zomepirac in patients with cirrhosis, revealing a significant correlation between liver function and drug clearance rates. The findings suggest that impaired glucuronidation in liver disease may exacerbate the risk of adverse effects from drugs metabolized via this pathway .

Clinical Observations:

  • In patients with cirrhosis, the apparent oral clearance of zomepirac was markedly reduced compared to healthy subjects .
  • The accumulation of this compound may contribute to increased toxicity in individuals with compromised liver function.

Summary Table of Research Findings

Study Focus Findings
Renal ToxicityZAG implicated in kidney injury; covalent modifications observed.
Liver DiseaseReduced clearance in cirrhosis; correlation with liver function assessed.
Protein ModificationZAG inhibits microtubule assembly; significant covalent binding noted.
Plasma BindingIrreversible binding to albumin; influenced by pH; potential for adverse reactions.

Mecanismo De Acción

Zomepirac glucuronide exerts its effects primarily through its reactivity as an acyl glucuronide. It can form covalent bonds with proteins, leading to the formation of protein adducts. This covalent binding can trigger immunological responses, contributing to the adverse effects observed with zomepirac. The glucuronide’s reactivity is influenced by its ability to undergo acyl migration and hydrolysis, which can affect its stability and interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

    Tolmetin Glucuronide: Similar to zomepirac glucuronide, tolmetin glucuronide is an acyl glucuronide formed from the NSAID tolmetin.

    Diclofenac Glucuronide: Another acyl glucuronide formed from the NSAID diclofenac.

Uniqueness

This compound is unique due to its high reactivity and the severe immunological reactions associated with its parent compound, zomepirac. This distinguishes it from other acyl glucuronides, which may not exhibit the same level of adverse effects .

Actividad Biológica

Zomepirac glucuronide (ZP-AG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to serious adverse effects, particularly renal toxicity. This article explores the biological activity of ZP-AG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

Overview of Zomepirac and Its Metabolism

Zomepirac is primarily metabolized in the liver through glucuronidation, resulting in the formation of ZP-AG. This metabolic pathway is crucial for detoxification; however, acyl glucuronides like ZP-AG can exhibit electrophilic reactivity that leads to adverse effects, including covalent modifications of proteins.

Electrophilic Reactivity

ZP-AG has been implicated in renal toxicity due to its ability to form covalent adducts with proteins, particularly tubulin. Studies have shown that ZP-AG significantly inhibits microtubule assembly in vitro. For instance, it was observed that ZP-AG and its rearrangement isomers could inhibit microtubule assembly by up to 85% under certain conditions . This inhibition is dose-dependent and suggests a mechanism by which ZP-AG may disrupt cellular functions.

Renal Toxicity Studies

A key study established a mouse model to investigate the role of ZP-AG in kidney injury. Mice pretreated with tri-o-tolyl phosphate (TOTP) and l-buthionine-(S,R)-sulfoximine (BSO) showed significant increases in blood urea nitrogen (BUN) and creatinine levels after exposure to zomepirac. Histopathological examinations revealed vacuolation and infiltration of mononuclear cells in the kidneys, correlating elevated ZP-AG concentrations with renal dysfunction .

Clinical Observations

Zomepirac's withdrawal from the market was largely due to reports of acute kidney injury associated with its use. Clinical case studies indicated that patients experienced significant renal impairment, which was linked to the accumulation of ZP-AG and its toxic effects on renal tissue.

Animal Models

In animal models, specifically designed experiments have demonstrated that ZP-AG can induce oxidative stress markers in kidney cells. The administration of antioxidants like tempol mitigated some of the renal injuries observed, suggesting that oxidative stress plays a critical role in the toxicity induced by ZP-AG .

Table 1: Summary of Biological Effects of this compound

EffectIn Vitro EvidenceIn Vivo Evidence
Microtubule Assembly Inhibition85% inhibition at 1 mM concentration Significant renal impairment observed
Covalent Protein ModificationDose-dependent modification of tubulin Elevated BUN and creatinine levels
Oxidative Stress InductionIncreased malondialdehyde levels Correlation with renal injury markers

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKIZYZSHHXJZ-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226775
Record name Zomepirac glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75871-31-7
Record name β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75871-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zomepirac glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zomepirac glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zomepirac glucuronide
Reactant of Route 2
Reactant of Route 2
Zomepirac glucuronide
Reactant of Route 3
Reactant of Route 3
Zomepirac glucuronide
Reactant of Route 4
Reactant of Route 4
Zomepirac glucuronide
Reactant of Route 5
Zomepirac glucuronide
Reactant of Route 6
Zomepirac glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.